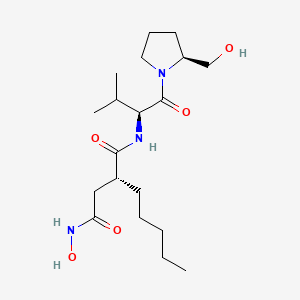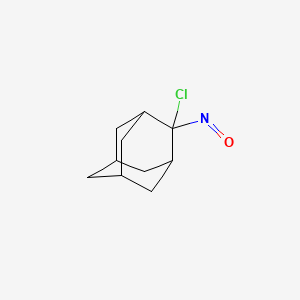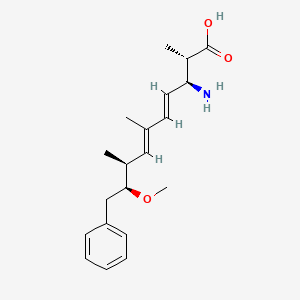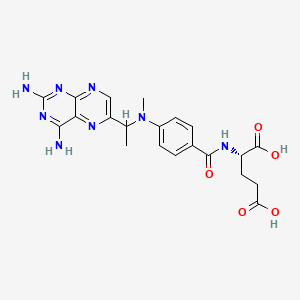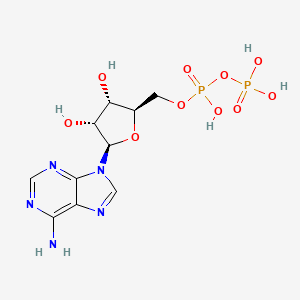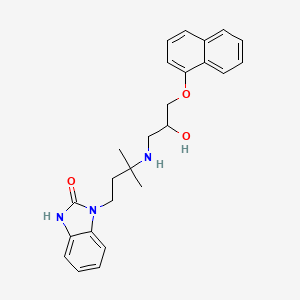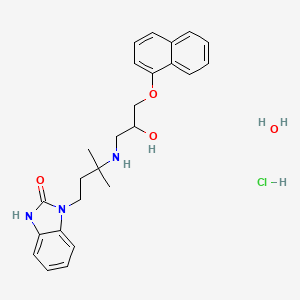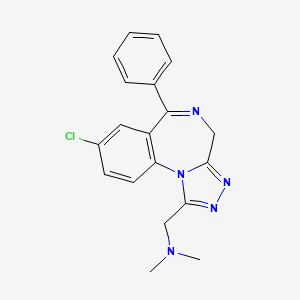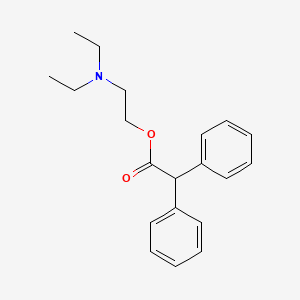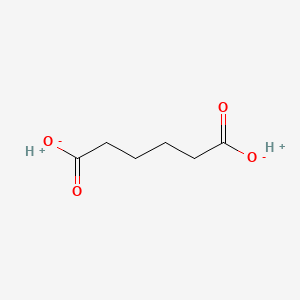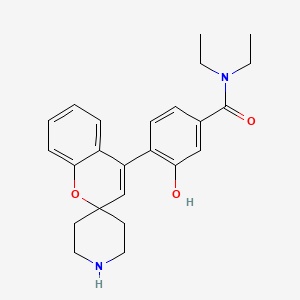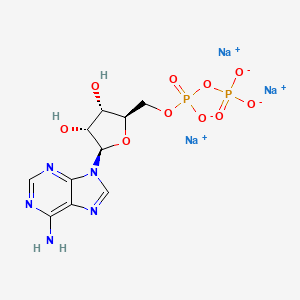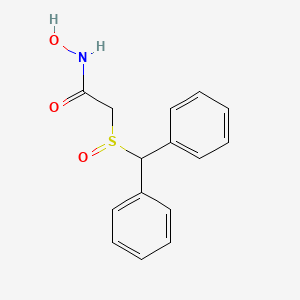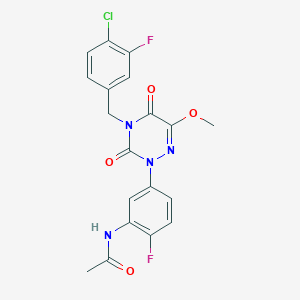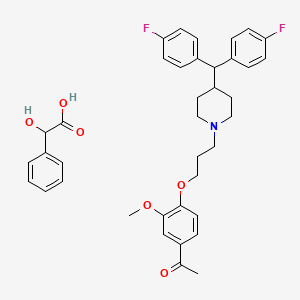
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHR-5360 is a biochemical.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Chemistry
Benzeneacetic acid compounds have been extensively utilized in the field of synthesis and analytical chemistry. For instance, a study by Khalifa (2001) isolated non-alkaloidal compounds from Crinum bulbispermum bulbs, including p-hydroxybenzene acetic acid Ethyl ester, highlighting the compound's role in the isolation and characterization of natural products (Khalifa, 2001). Additionally, synthesis research by Wang Jiangxi (2014) on Iloperidone related substances demonstrated the compound's significance in quality control and structural confirmation through various spectroscopic methods (Wang Jiangxi, 2014).
Medicinal Chemistry and Pharmacology
In medicinal chemistry and pharmacology, benzeneacetic acid derivatives have been prominent. Brands et al. (2003) described an efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant, showcasing the compound's application in developing therapeutic agents (Brands et al., 2003). Moreover, the study by Rasmussen et al. (2005) on the preclinical pharmacology of FMPD elucidated the compound's potential as an antipsychotic, highlighting its receptor affinity and providing insights into its therapeutic applications (Rasmussen et al., 2005).
Material Science
Benzeneacetic acid derivatives have also been used in the field of material science. The research by Liaw et al. (2001, 2002) on the synthesis and characterization of new polyimides and polyamides demonstrated the compound's utility in developing advanced materials with desirable thermal and solubility properties (Liaw et al., 2001); (Liaw et al., 2002).
Propiedades
Número CAS |
113800-13-8 |
|---|---|
Nombre del producto |
Benzeneacetic acid, alpha-hydroxy-, compd. with 1-(4-(3-(4-(bis(4-fluorophenyl)methyl)-1-piperidinyl)propoxy)-3-methoxphenyl)ethanone (1:1) |
Fórmula molecular |
C38H41F2NO6 |
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
1-[4-[3-[4-[bis(4-fluorophenyl)methyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C30H33F2NO3.C8H8O3/c1-21(34)25-8-13-28(29(20-25)35-2)36-19-3-16-33-17-14-24(15-18-33)30(22-4-9-26(31)10-5-22)23-6-11-27(32)12-7-23;9-7(8(10)11)6-4-2-1-3-5-6/h4-13,20,24,30H,3,14-19H2,1-2H3;1-5,7,9H,(H,10,11) |
Clave InChI |
IHJNAJLLYQKQFN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(4-(3-(4-bis(bis(4-fluorophenyl)methyl)-1-piperdinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5360 AHR 5460C AHR-5360 AHR-5360C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



